molecular formula C7H9Cl2NO3S B12373357 N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3

Cat. No.: B12373357
M. Wt: 262.13 g/mol
InChI Key: LPPJGTSPIBSYQO-KNVZJUQRSA-N
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Description

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is a labeled analog of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine, a metabolite of trichloroethylene. This compound is used in research to study the metabolism and toxicology of trichloroethylene, a widely used industrial solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with 1,2-dichloroethene in the presence of a base, followed by acetylation. The labeled version, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3, is synthesized using isotopically labeled reagents to incorporate the 13C and d3 labels.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of isotopically labeled reagents would be carefully controlled to ensure the correct incorporation of the labels.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is used in various scientific research applications, including:

    Chemistry: Studying the metabolic pathways and degradation products of trichloroethylene.

    Biology: Investigating the biological effects and toxicity of trichloroethylene metabolites.

    Medicine: Researching potential biomarkers for exposure to trichloroethylene.

    Industry: Developing safer industrial solvents and processes by understanding the toxicology of trichloroethylene.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 involves its metabolism to reactive intermediates that can bind to cellular macromolecules, leading to toxic effects. The molecular targets include proteins and DNA, and the pathways involved are primarily related to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: The non-labeled version of the compound.

    S-(1,2-dichlorovinyl)-L-cysteine: Another metabolite of trichloroethylene.

    N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A structurally similar compound with a vinyl group instead of an ethenyl group.

Uniqueness

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways and interactions of trichloroethylene is crucial.

Properties

Molecular Formula

C7H9Cl2NO3S

Molecular Weight

262.13 g/mol

IUPAC Name

(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1/i1D3,4+1

InChI Key

LPPJGTSPIBSYQO-KNVZJUQRSA-N

Isomeric SMILES

[2H]C([2H])([2H])[13C](=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=CCl)Cl)C(=O)O

Origin of Product

United States

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